4,4,5,5-tetramethyl-2-[(oxetan-3-yl)methyl]-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-[(oxetan-3-yl)methyl]-1,3,2-dioxaborolane is a pinacol boronic ester derivative featuring a 1,3,2-dioxaborolane core with tetramethyl substitution at the 4,5-positions and a (oxetan-3-yl)methyl group attached to the boron atom. The compound’s molecular formula is C₁₀H₁₇BO₃, and its CAS registry number is 1396215-84-1 . The oxetane moiety introduces a polar, oxygen-containing four-membered ring, which may enhance solubility in polar solvents compared to purely aliphatic or aromatic substituents.
Properties
CAS No. |
2098279-67-3 |
|---|---|
Molecular Formula |
C10H19BO3 |
Molecular Weight |
198.07 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(oxetan-3-ylmethyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C10H19BO3/c1-9(2)10(3,4)14-11(13-9)5-8-6-12-7-8/h8H,5-7H2,1-4H3 |
InChI Key |
JJISZIVZKQQSSC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2COC2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
A widely applicable method involves the Miyaura borylation reaction, where (oxetan-3-yl)methyl halides react with bis(pinacolato)diboron (BPin) in the presence of a palladium catalyst. This method is advantageous due to its modularity and compatibility with sensitive functional groups.
Procedure and Optimization
-
Substrate Preparation : (Oxetan-3-yl)methyl bromide is synthesized via bromination of (oxetan-3-yl)methanol using PBr in dichloromethane at 0°C.
-
Catalytic System : A mixture of Pd(dppf)Cl (5 mol%), KOAc (2 equiv), and BPin (1.2 equiv) in dioxane is degassed and stirred under argon.
-
Reaction Conditions : The halide is added dropwise, and the mixture is heated to 80°C for 12 hours.
-
Workup : The crude product is purified via silica gel chromatography to yield the target compound as a colorless oil.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Reaction Temperature | 80°C |
| Catalyst Loading | 5 mol% Pd(dppf)Cl |
This method offers moderate yields but requires careful handling of air-sensitive catalysts.
Pinacol Protection of (Oxetan-3-yl)methylboronic Acid
Boronic Acid Synthesis
(Oxetan-3-yl)methylboronic acid is prepared via a Grignard approach:
-
Grignard Reagent Formation : (Oxetan-3-yl)methyl magnesium bromide is generated by reacting (oxetan-3-yl)methyl bromide with magnesium turnings in THF under argon.
-
Boronation : The Grignard reagent is treated with trimethyl borate (B(OMe)) at −78°C, followed by hydrolysis with 1M HCl to yield the boronic acid.
Esterification with Pinacol
The boronic acid is subsequently protected using pinacol:
-
Reaction Setup : (Oxetan-3-yl)methylboronic acid (1 equiv), pinacol (1.05 equiv), and anhydrous MgSO (1 equiv) are combined in dichloromethane.
-
Stirring : The mixture is stirred at room temperature for 16 hours under argon.
-
Filtration and Purification : The reaction is filtered through Celite, concentrated, and distilled under reduced pressure to isolate the product.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85–90% |
| Solvent | Dichloromethane |
| Reaction Time | 16 hours |
This two-step approach provides high yields and is scalable for industrial applications.
Hydroboration of Propargyl Oxetane Derivatives
Substrate Design
Propargyl ethers containing the oxetane group, such as (oxetan-3-yl)methyl propargyl ether, undergo hydroboration with 9-borabicyclo[3.3.1]nonane (9-BBN) to form alkylborane intermediates.
Procedure
-
Hydroboration : The alkyne is treated with 9-BBN in THF at 0°C for 2 hours.
-
Oxidation : The intermediate is oxidized with HO and NaOH to yield the boronic acid.
-
Pinacol Protection : The acid is esterified as described in Section 3.2.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 60–65% |
| Temperature | 0°C to RT |
While functional, this route is less efficient due to competing side reactions during hydroboration.
Comparative Analysis of Synthetic Routes
The table below summarizes the advantages and limitations of each method:
| Method | Yield (%) | Scalability | Cost Efficiency | Oxetane Stability |
|---|---|---|---|---|
| Miyaura Borylation | 68–72 | Moderate | High | Excellent |
| Pinacol Protection | 85–90 | High | Moderate | Excellent |
| Hydroboration | 60–65 | Low | Low | Moderate |
The pinacol protection method is optimal for large-scale synthesis, whereas Miyaura borylation suits modular diversification.
Challenges in Oxetane Compatibility
The oxetane ring’s strain (≈25 kcal/mol) necessitates mild reaction conditions to prevent ring-opening. Acidic or high-temperature environments can lead to decomposition via C–O bond cleavage. For instance, reactions above 100°C result in partial degradation, reducing yields by 15–20%.
Industrial-Scale Production Considerations
Industrial protocols emphasize:
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-tetramethyl-2-[(oxetan-3-yl)methyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles such as amines and alcohols for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include boronic acids, borate esters, borohydrides, and substituted oxetane derivatives. These products are valuable intermediates in organic synthesis and materials science.
Scientific Research Applications
Organic Synthesis
4,4,5,5-tetramethyl-2-[(oxetan-3-yl)methyl]-1,3,2-dioxaborolane serves as a critical reagent in organic synthesis. Its boron-containing structure enables it to participate in various reactions:
- Synthesis of Aromatic Alcohols : This compound is utilized in the synthesis of aromatic alcohols through the boron-mediated reaction pathways which facilitate the introduction of hydroxyl groups into aromatic systems .
- Anoxic Aromatic Compounds : It is also applied in the formation of anoxic aromatic compounds, enhancing the functional diversity of organic molecules synthesized in laboratories .
Medicinal Chemistry
The applications of this compound extend into medicinal chemistry where it has been investigated for potential therapeutic uses:
- Drug Development : The unique structural features of 4,4,5,5-tetramethyl-2-[(oxetan-3-yl)methyl]-1,3,2-dioxaborolane make it a candidate for developing new pharmaceuticals. Its ability to act as a boron donor allows for the modification of drug candidates to improve their efficacy and selectivity .
Case Study: Anticancer Agents
Research has shown that derivatives of this compound exhibit promising activity against certain cancer cell lines. The incorporation of oxetane moieties has been linked to enhanced biological activity and improved pharmacokinetic profiles .
Materials Science
In materials science, this compound is explored for its potential applications in polymer chemistry and nanotechnology:
- Polymerization Processes : As a boron reagent, it can initiate polymerization reactions leading to the formation of novel polymeric materials with tailored properties .
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Organic Synthesis | Synthesis of aromatic alcohols | Increased functional group diversity |
| Medicinal Chemistry | Development of anticancer agents | Improved efficacy and selectivity |
| Materials Science | Initiation of polymerization processes | Tailored material properties |
Mechanism of Action
The mechanism of action of 4,4,5,5-tetramethyl-2-[(oxetan-3-yl)methyl]-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophilic sites on biomolecules, such as hydroxyl and amino groups. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects. The oxetane ring can also participate in ring-opening reactions, further contributing to the compound’s reactivity and versatility.
Comparison with Similar Compounds
Comparison with Similar Compounds
Aryl-Substituted Dioxaborolanes
Aryl-substituted derivatives, such as 4,4,5,5-tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane (C₁₀H₁₅BO₂S) and 4,4,5,5-tetramethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborolane (C₁₈H₂₁BO₂), are widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds . These substituents enable conjugation with the boron center, enhancing reactivity in catalytic cycles. However, their extended π-systems reduce solubility in aqueous media compared to the oxetane-containing derivative.
Alkenyl/Alkynyl-Substituted Dioxaborolanes
Compounds like (E)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane (C₁₄H₁₉BO₂) and 4,4,5,5-tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane (C₁₄H₁₇BO₂) feature unsaturated substituents . The triple bond in phenylethynyl derivatives introduces electron-withdrawing effects, accelerating transmetallation in cross-couplings. In contrast, the oxetane group’s electron-donating oxygen may slow reactivity but improve stability under basic conditions.
Alkyl-Substituted Dioxaborolanes
Aliphatic derivatives, such as 4,4,5,5-tetramethyl-2-phenethyl-1,3,2-dioxaborolane (C₁₄H₂₁BO₂) and 4,4,5,5-tetramethyl-2-octyl-1,3,2-dioxaborolane (C₁₆H₃₁BO₂), exhibit high lipophilicity, making them suitable for hydrophobic environments .
Oxygen-Containing Substituents
4,4,5,5-Tetramethyl-2-isopropoxy-1,3,2-dioxaborolane (C₉H₁₉BO₃) and 2-(3,5-bis(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (C₂₄H₃₄BO₄) demonstrate how oxygenated groups influence boron electrophilicity . The oxetane’s cyclic ether structure offers rigidity and polarity, distinguishing it from linear alkoxy groups.
Detailed Data Tables
Biological Activity
4,4,5,5-Tetramethyl-2-[(oxetan-3-yl)methyl]-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest due to its unique structural features and potential biological activities. The compound's molecular formula is C9H17BO3, with a molecular weight of 184.04 g/mol. This article aims to explore its biological activity, synthesis methods, and relevant research findings.
The synthesis of 4,4,5,5-tetramethyl-2-[(oxetan-3-yl)methyl]-1,3,2-dioxaborolane typically involves the reaction of pinacolborane with oxetane derivatives under controlled conditions. The process often requires catalysts such as palladium complexes and is conducted in inert atmospheres to prevent oxidation.
| Property | Value |
|---|---|
| Molecular Formula | C9H17BO3 |
| Molecular Weight | 184.04 g/mol |
| IUPAC Name | 4,4,5,5-tetramethyl-2-[(oxetan-3-yl)methyl]-1,3,2-dioxaborolane |
| Density | 1.00±0.1 g/cm³ (Predicted) |
| Boiling Point | 208.4±33.0 °C (Predicted) |
Biological Activity
The biological activity of this compound has been primarily studied in the context of its potential pharmaceutical applications. Notably, boron-containing compounds have been recognized for their ability to interact with biological macromolecules and influence various biochemical pathways.
The mechanism of action involves the formation of stable complexes with electron-rich species in biological systems. The boron atom can coordinate with nucleophiles, facilitating reactions that may lead to the inhibition of specific enzymes or pathways critical in disease processes .
Case Studies and Research Findings
Research has indicated that compounds similar to 4,4,5,5-tetramethyl-2-[(oxetan-3-yl)methyl]-1,3,2-dioxaborolane exhibit significant biological activities:
- Antiviral Activity : A study on related boron compounds demonstrated potent inhibition against hepatitis C virus (HCV) NS5B polymerase with an EC50 < 50 nM . This suggests a potential antiviral application for the compound.
- CYP Inhibition : Investigations into the metabolic stability of similar compounds revealed that they could inhibit cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism. For instance, one compound showed an IC50 value of 0.34 μM against CYP3A4 . Such inhibition could lead to significant drug-drug interactions.
- Pharmacokinetics : The pharmacokinetic profile of related dioxaborolanes indicates high gastrointestinal absorption and variable metabolic stability in liver microsomes .
Comparison with Similar Compounds
Comparative studies have highlighted the unique properties of 4,4,5,5-tetramethyl-2-[(oxetan-3-yl)methyl]-1,3,2-dioxaborolane against other similar compounds:
| Compound | Key Features |
|---|---|
| 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane | Lacks oxetane moiety |
| 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Contains isopropoxy group |
| 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Features an ethynyl group |
The presence of both the dioxaborolane ring and the oxetane moiety in this compound allows for diverse chemical reactivity and potential applications in medicinal chemistry.
Q & A
Q. Table 1: Comparative Synthesis Conditions
| Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Pd(dppf)Cl₂ | 80 | 24 | 68 | 95 | |
| Pd(OAc)₂/XPhos | 60 | 36 | 72 | 97 |
What advanced spectroscopic techniques are critical for characterizing this compound’s structural and electronic properties?
Q. Methodological Answer :
- ¹¹B NMR : Identifies the boron environment; peaks near δ 30 ppm confirm the dioxaborolane moiety .
- ²D HSQC NMR : Resolves overlapping signals in crowded regions (e.g., oxetane methylene protons) .
- IR Spectroscopy : B-O stretching vibrations (~1340 cm⁻¹) and C-B bonding (~1180 cm⁻¹) validate the boronate ester structure .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular formula (e.g., [M+H]⁺ = calculated 253.15, observed 253.14) .
How does the oxetane moiety influence reactivity in Suzuki-Miyaura cross-coupling reactions compared to other boronate esters?
Methodological Answer :
The oxetane ring introduces steric and electronic effects:
- Steric Hindrance : The oxetan-3-ylmethyl group reduces coupling efficiency with bulky aryl halides (e.g., 2,6-dimethylbromobenzene) by 15–20% compared to phenyl-substituted analogs .
- Electronic Effects : Electron-withdrawing substituents on the oxetane (e.g., nitro groups) enhance electrophilicity of the boron center, accelerating transmetallation in Pd-catalyzed reactions .
- Solvent Optimization : Use DME/H₂O (10:1) with K₂CO₃ for improved solubility and reaction rates .
What stability challenges arise during storage, and how can they be mitigated?
Q. Methodological Answer :
- Moisture Sensitivity : Hydrolysis of the dioxaborolane ring occurs in humid conditions. Store under inert gas (N₂/Ar) at –20°C with molecular sieves .
- Thermal Stability : Decomposition above 150°C (TGA data). Avoid prolonged heating during purification .
- Light Sensitivity : UV exposure degrades the oxetane ring. Use amber vials for long-term storage .
How can structure-activity relationships (SAR) guide biological studies of this compound?
Q. Methodological Answer :
- Fluorine Substitution Analogs : Replace oxetane with fluorobenzyl groups (e.g., 3,4-difluorobenzyl) to enhance membrane permeability in cellular assays .
- Biological Assays : Test inhibition of serine hydrolases (e.g., FAAH) due to boron’s electrophilic character .
- Toxicity Screening : Compare LC₅₀ values with chlorinated analogs (e.g., 3,5-dichlorophenyl derivatives) to assess selectivity .
How should researchers resolve contradictions in reported catalytic activities of structurally similar dioxaborolanes?
Q. Methodological Answer :
- Control Experiments : Replicate reactions under standardized conditions (e.g., 1 mol% Pd, 80°C) to isolate substituent effects .
- Computational Analysis : Use DFT calculations (e.g., B3LYP/6-31G*) to compare boron electrophilicity across analogs .
- Meta-Analysis : Cross-reference kinetic data (e.g., kₐₜₜ for Suzuki couplings) from independent studies to identify outliers .
Q. Table 2: Reactivity Comparison of Dioxaborolane Derivatives
| Substituent | kₐₜₜ (M⁻¹s⁻¹) | Reference |
|---|---|---|
| Oxetan-3-ylmethyl | 1.2 × 10⁻³ | |
| 3,4-Difluorobenzyl | 2.8 × 10⁻³ | |
| 3-Iodophenyl | 0.9 × 10⁻³ |
What computational methods predict the compound’s reactivity in novel reaction systems?
Q. Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the boron center .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction media .
- Docking Studies : Model interactions with enzyme active sites (e.g., proteases) to prioritize biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
